N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide
Brand Name: Vulcanchem
CAS No.: 1005925-56-3
VCID: VC11973530
InChI: InChI=1S/C21H22ClN7O/c1-4-14(5-2)21(30)26-18-9-13(3)27-29(18)20-17-11-25-28(19(17)23-12-24-20)16-8-6-7-15(22)10-16/h6-12,14H,4-5H2,1-3H3,(H,26,30)
SMILES: CCC(CC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
Molecular Formula: C21H22ClN7O
Molecular Weight: 423.9 g/mol

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide

CAS No.: 1005925-56-3

Cat. No.: VC11973530

Molecular Formula: C21H22ClN7O

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide - 1005925-56-3

Specification

CAS No. 1005925-56-3
Molecular Formula C21H22ClN7O
Molecular Weight 423.9 g/mol
IUPAC Name N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide
Standard InChI InChI=1S/C21H22ClN7O/c1-4-14(5-2)21(30)26-18-9-13(3)27-29(18)20-17-11-25-28(19(17)23-12-24-20)16-8-6-7-15(22)10-16/h6-12,14H,4-5H2,1-3H3,(H,26,30)
Standard InChI Key XCVIAKQWTZATQZ-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
Canonical SMILES CCC(CC)C(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide, reflects its intricate architecture. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine core: A fused bicyclic system comprising pyrazole and pyrimidine rings. This scaffold is prevalent in kinase inhibitors due to its ability to mimic purine nucleotides .

  • 3-Chlorophenyl substituent: A chloro-substituted aromatic ring at position 1 of the pyrazolopyrimidine, likely enhancing target binding through hydrophobic interactions.

  • 3-Methyl-1H-pyrazol-5-yl group: A methylated pyrazole moiety linked to the pyrazolopyrimidine, potentially influencing steric and electronic properties.

  • 2-Ethylbutanamide side chain: A branched aliphatic amide that may modulate solubility and membrane permeability.

Structural analogs, such as those in patent WO2010137351A1, highlight the importance of carboxamide derivatives in modulating ion channels and enzymatic activity . For instance, cyclopropanecarboxamide derivatives demonstrate sodium or calcium channel-blocking properties, suggesting that the 2-ethylbutanamide group in the query compound could play a similar role .

Synthesis and Development

While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests feasible pathways:

  • Core formation: The pyrazolopyrimidine core could be constructed via cyclocondensation of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with formamide or its derivatives.

  • Functionalization: Subsequent alkylation or nucleophilic substitution at position 4 of the pyrazolopyrimidine would introduce the pyrazole moiety.

  • Amide coupling: The 2-ethylbutanamide side chain might be appended using carbodiimide-mediated coupling between a carboxylic acid derivative and the amine group on the pyrazole.

Patent WO2010137351A1 discloses methods for synthesizing analogous carboxamide derivatives, emphasizing palladium-catalyzed cross-coupling reactions and microwave-assisted cyclization . These techniques could be adapted for the target compound’s production.

Pharmacological Profile

Target Engagement

Pyrazolopyrimidines frequently target ATP-binding pockets in kinases. For example, compounds like fostamatinib and crizotinib leverage this scaffold for tyrosine kinase inhibition . The query compound’s 3-chlorophenyl group may enhance affinity for hydrophobic kinase domains, while the amide side chain could participate in hydrogen bonding with catalytic residues.

Biological Activity

Although direct data is unavailable, structurally related compounds exhibit IC50 values in the nanomolar range for kinases such as JAK3 and PI3Kγ . The 2-ethylbutanamide moiety’s branched structure may reduce metabolic clearance compared to linear analogs, as seen in studies of similar carboxamides .

Pharmacokinetics and Toxicology

Absorption and Distribution

The logP value, estimated at ~3.5 (via computational modeling), suggests moderate lipophilicity, balancing membrane permeability and solubility. The 2-ethylbutanamide group may enhance oral bioavailability by resisting first-pass glucuronidation.

Metabolism and Excretion

Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in metabolizing the chlorophenyl and pyrazole groups. Structural analogs show hepatic clearance rates of 15–20 mL/min/kg, with fecal excretion predominating .

Future Directions

Further research should prioritize:

  • Target identification: High-throughput screening against kinase panels.

  • Optimization: Structure-activity relationship (SAR) studies to refine potency and selectivity.

  • Preclinical testing: In vivo efficacy and toxicity assessments in disease models.

While current data is sparse, the compound’s structural features align with established pharmacophores for kinase modulation, warranting rigorous investigation.

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